3-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride
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Overview
Description
3-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride is a chemical compound that features a triazole ring attached to a piperidine moiety
Mechanism of Action
Target of Action
The primary target of 3-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride, also known as 3-TYP, is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are known to regulate cellular processes such as aging, transcription, apoptosis, inflammation, and stress resistance, as well as energy efficiency and alertness during low-calorie situations .
Mode of Action
3-TYP acts as a selective inhibitor of SIRT3 . It has a higher selectivity for SIRT3 compared to other sirtuins like Sirt1 and Sirt2 . The IC50 values for SIRT1, SIRT2, and SIRT3 are 88 nM, 92 nM, and 16 nM respectively . This suggests that 3-TYP binds to SIRT3 more efficiently, inhibiting its activity.
Biochemical Pathways
The inhibition of SIRT3 by 3-TYP affects the regulation of various cellular processes. For instance, in HepG2 cells exposed to cadmium, 3-TYP has been shown to weaken the increase in SOD2 expression induced by melatonin and inhibit SOD2 activity . SOD2, or superoxide dismutase 2, is an important antioxidant enzyme that protects the cell from oxidative damage.
Pharmacokinetics
It is known that the compound is soluble in dmso and ethanol, with solubility values of 29 mg/ml and 125 mg/mL in water This suggests that the compound could be administered in a suitable solvent for in vivo studies
Result of Action
The inhibition of SIRT3 by 3-TYP can have various cellular effects. For example, in HepG2 cells, 3-TYP can weaken the deacetylation of SOD2 expression induced by melatonin and inhibit SOD2 activity . This could potentially lead to an increase in oxidative stress within the cell.
Action Environment
The action of 3-TYP can be influenced by various environmental factors. For instance, the presence of other molecules, such as melatonin, can affect the activity of 3-TYP . Additionally, the pH, temperature, and presence of other proteins could potentially influence the stability and efficacy of 3-TYP.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride typically involves the use of “click” chemistry, a powerful and versatile method for constructing triazole rings. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the CuAAC reaction, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the piperidine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can introduce different functional groups to the triazole ring.
Scientific Research Applications
3-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,3-triazol-1-yl)piperidine dihydrochloride
- 3-(4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
- 5-(4-piperidinyl)-4H-1,2,4-triazol-3-amine dihydrochloride
Uniqueness
3-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride is unique due to the specific positioning of the triazole ring on the piperidine moiety, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(2H-triazol-4-yl)piperidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-2-6(4-8-3-1)7-5-9-11-10-7;;/h5-6,8H,1-4H2,(H,9,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCQTJRVIVYQEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NNN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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